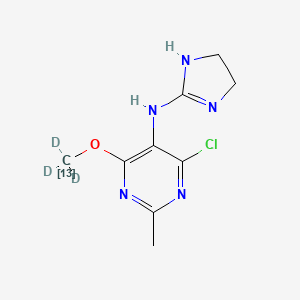

Moxonidine-13C,d3

Description

BenchChem offers high-quality Moxonidine-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Moxonidine-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN5O |

|---|---|

Molecular Weight |

245.69 g/mol |

IUPAC Name |

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2+1D3 |

InChI Key |

WPNJAUFVNXKLIM-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2 |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Moxonidine-13C,d3 in Bioanalytical Applications

Executive Summary

Moxonidine-13C,d3 is a stable isotope-labeled analog of the centrally acting antihypertensive drug Moxonidine. Enriched with one carbon-13 (

This guide details the chemical properties, isotopic architecture, and experimental protocols required to utilize Moxonidine-13C,d3 in pharmacokinetic (PK) and bioequivalence studies. It addresses the critical need for precise compensation of matrix effects and recovery variations in human plasma matrices.

Part 1: Chemical Identity & Isotopic Architecture

Structural Specifications

Moxonidine acts as a selective agonist at imidazoline

| Property | Specification |

| Chemical Name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-(methoxy- |

| Molecular Formula | |

| Molecular Weight | 245.69 g/mol (Parent Moxonidine: 241.68 g/mol ) |

| Mass Shift | +4 Da (M+4) |

| Isotopic Enrichment | |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Slightly soluble in water |

| pKa | ~7.4 (Imidazoline ring basicity) |

Labeling Logic

The label is strategically placed on the methoxy group (

-

Metabolic Stability: The methoxy group is metabolically robust in the initial extraction phase, ensuring the IS tracks the parent drug accurately.

-

Synthesis: This position is synthetically accessible via methylation of the phenolic precursor using

(Methyl iodide-13C,d3), ensuring high isotopic purity and preventing "scrambling" of the label.

Part 2: Bioanalytical Methodology (LC-MS/MS)

The Role of Stable Isotopes

In LC-MS/MS, matrix effects (ion suppression/enhancement) can vary between patient samples. An analog IS (like Clonidine) may not co-elute perfectly with Moxonidine, leading to different ionization environments. Moxonidine-13C,d3 is a structural homolog that co-elutes with the analyte, experiencing the exact same matrix effects, thereby providing the highest accuracy for quantification.

Experimental Protocol: Sample Preparation

Standardized for Human Plasma

-

Thawing: Thaw plasma samples at room temperature. Vortex to mix.

-

IS Spiking: Aliquot 200

L of plasma into a clean tube. Add 50 -

Alkalinization: Add 50

L of saturated Sodium Bicarbonate ( -

Extraction (LLE): Add 3.0 mL of Ethyl Acetate .

-

Agitation: Vortex vigorously for 5 minutes; shake on a reciprocating shaker for 10 minutes.

-

Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Drying: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 150

L of Mobile Phase.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 4000 / Waters Xevo)

-

Column: C8 or C18 (e.g., Hypurity C8, 100 x 4.6 mm, 5

m). -

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (80:20 v/v).

-

Flow Rate: 0.5 - 0.8 mL/min (Isocratic).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

MRM Transitions (Multiple Reaction Monitoring): The mass shift of +4 Da is retained in the primary fragment ions if the methoxy group is not cleaved.

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| Moxonidine | 242.1 | 206.1 | ~25 | Loss of HCl (36 Da) |

| Moxonidine | 242.1 | 199.1 | ~30 | Imidazoline ring cleavage |

| Moxonidine-13C,d3 | 246.1 | 210.1 | ~25 | Loss of HCl (Label retained) |

| Moxonidine-13C,d3 | 246.1 | 203.1 | ~30 | Ring cleavage (Label retained) |

Note: Exact collision energies must be optimized for the specific instrument voltage settings.

Part 3: Visualization of Workflows

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path from sample collection to data generation, highlighting the point of Internal Standard introduction.

Caption: Step-by-step bioanalytical workflow for Moxonidine quantification using Moxonidine-13C,d3 as the Internal Standard.

Fragmentation & MRM Logic

Understanding the mass shift is crucial for setting up the mass spectrometer.

Caption: Mass spectral transition logic showing the conservation of the +4 Da mass shift in the primary product ion.

Part 4: Handling, Stability & Quality Control

Storage and Stability

-

Solid State: Store at -20°C protected from light and moisture. Stable for >2 years if sealed.

-

Stock Solution: 1 mg/mL in Methanol. Stable for 1 month at 4°C or 6 months at -20°C.

-

Working Solution: Dilutions in mobile phase should be prepared fresh weekly or validated for stability.

Quality Assurance Checks

When validating a method using Moxonidine-13C,d3, ensure the following:

-

Isotopic Purity Check: Inject a high concentration of the IS alone and monitor the analyte transition (242/206). Any signal here indicates unlabeled impurity (cross-talk), which must be < 5% of the LLOQ response.

-

Cross-Signal Check: Inject the ULOQ (Upper Limit of Quantification) of the analyte and monitor the IS transition (246/210). High concentrations of analyte should not contribute to the IS channel (Deuterium isotope effect or natural 13C abundance overlap).

References

-

Axios Research. Moxonidine-13C-d3 Product Specification & Catalogue. Retrieved from

-

Puram, S. R., & Nithya, G. (2020). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology. Retrieved from

-

National Center for Biotechnology Information (NCBI). Moxonidine Compound Summary. PubChem. Retrieved from

-

Zhao, L., et al. (2005). Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry.[4] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

-

Toronto Research Chemicals. Moxonidine-13C,d3 Data Sheet. Retrieved from

Sources

A Researcher's Guide to Commercial Sourcing of Moxonidine-13C,d3 for Advanced Pharmaceutical Analysis

This in-depth technical guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for Moxonidine-13C,d3, a critical stable isotope-labeled internal standard used in bioanalytical and pharmacokinetic studies. This guide emphasizes the importance of rigorous quality assessment and outlines best practices for the procurement and implementation of this essential research tool.

Introduction: The Role of Moxonidine-13C,d3 in Modern Drug Development

Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively binds to imidazoline I1 receptors in the brainstem. Its mechanism of action leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure. To accurately quantify Moxonidine in complex biological matrices such as plasma and urine, a robust internal standard is indispensable. Moxonidine-13C,d3, with its stable isotope labels, serves as the gold standard for mass spectrometry-based bioanalysis. Its identical chemical properties to the unlabeled analyte ensure that it co-elutes and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification, a prerequisite for reliable pharmacokinetic and bioequivalence studies.

Commercial Suppliers of Moxonidine-13C,d3: A Comparative Overview

Several reputable chemical suppliers offer Moxonidine-13C,d3 for research purposes. The choice of supplier should be guided by a thorough evaluation of their product quality, documentation, and customer support. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Noted Features |

| LGC Standards (Distributor for TRC) | Moxonidine-13C,d3 | TRC-M745803 | C₈¹³CH₉D₃ClN₅O | 245.69 | Offers comprehensive Certificate of Analysis (CoA) with detailed analytical results.[1] Known for high-quality reference standards. |

| Simson Pharma Limited | Moxonidine-13C,D3 | M700015 | C₈¹³CH₉D₃ClN₅O | 245.69 | Accompanied by a Certificate of Analysis. Listed as available via custom synthesis, which may impact lead times. |

| Axios Research | Moxonidine-13C-d3 | AR-M05224 | C₈¹³CH₉D₃ClN₅O | 245.69 | Stated to be a fully characterized chemical compound compliant with regulatory guidelines.[2] |

| Clinivex | Moxonidine-13C-d3 | RCLS3C32548 | C₈¹³CH₉D₃ClN₅O | 245.69 | Provides various unit sizes (10MG, 25MG, 50MG, 100MG).[3] |

| Pharmaffiliates | Moxonidine-13C,d3 | PA STI 066450 | C₈¹³CH₉D₃ClN₅O | 245.69 | Specializes in pharmaceutical impurities and reference standards. |

| Aquigen Bio Sciences | Moxonidine-13C D3 | N/A | N/A | N/A | Emphasizes that their product is a high-quality reference standard with comprehensive characterization data.[4] |

Note: The CAS number for the unlabeled Moxonidine is 75438-57-2. For the isotopically labeled version, it is often not assigned or listed as "NA" by suppliers.

The Cornerstone of Quality: Deconstructing the Certificate of Analysis

The Certificate of Analysis (CoA) is the most critical document accompanying your Moxonidine-13C,d3 standard. It is a testament to the supplier's quality control and provides the end-user with the necessary data to confidently use the material. A comprehensive CoA for a stable isotope-labeled standard should include the following:

-

Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) and should be as high as possible, ideally >98%. The CoA should provide the chromatogram, showing the peak of the main compound and any impurities.

-

Isotopic Purity/Enrichment: This is a measure of the percentage of the compound that contains the desired stable isotopes. It is crucial for ensuring the accuracy of quantification and is typically determined by mass spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for an isotopic enrichment of ≥99%.

-

Identity Confirmation: The structural identity of the compound is confirmed using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The CoA should include spectra from these analyses, with key peaks assigned to the structure of Moxonidine-13C,d3.

-

Residual Solvents and Water Content: The presence of residual solvents from the synthesis and purification process should be minimal and quantified. Water content is also an important parameter, often determined by Karl Fischer titration.

-

Lot-Specific Information: Every batch of a reference standard is unique. The CoA must be specific to the lot number you have purchased.

Workflow for Evaluating a Certificate of Analysis

Caption: A logical workflow for the critical evaluation of a Moxonidine-13C,d3 Certificate of Analysis.

Best Practices for Procurement and In-House Qualification

Sourcing a high-quality stable isotope-labeled internal standard is a multi-step process that extends beyond simply placing an order. Adhering to a stringent procurement and qualification protocol will ensure the integrity of your analytical data.

Procurement Protocol:

-

Supplier Vetting: Begin by shortlisting suppliers with a strong reputation in producing high-purity pharmaceutical reference standards. Look for certifications such as ISO 9001 or ISO/IEC 17025 accreditation for their quality management systems.

-

Request Pre-purchase Documentation: Before committing to a purchase, request a lot-specific Certificate of Analysis for the current batch of Moxonidine-13C,d3. This allows for a thorough evaluation of its quality.

-

Inquire about Synthesis and Characterization: A reputable supplier should be transparent about their general synthetic route and the analytical techniques used for characterization.

-

Clarify Packaging and Shipping: Ensure the product will be shipped under appropriate conditions to maintain its stability. For solid materials, this is typically at ambient temperature, but it's always best to confirm.

-

Understand Lead Times and Availability: Differentiate between in-stock items and those requiring custom synthesis, as the latter can have significantly longer lead times.[5]

In-House Qualification of a New Batch:

Upon receiving a new batch of Moxonidine-13C,d3, it is prudent to perform an in-house qualification, even with a comprehensive CoA. This provides an extra layer of confidence and ensures the standard performs as expected in your specific analytical method.

Step-by-Step In-House Qualification Protocol:

-

Visual Inspection and Documentation: Upon receipt, visually inspect the container for any damage. Record the supplier, product name, catalog number, lot number, date of receipt, and storage conditions.

-

Solubility Confirmation: Prepare a stock solution in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Observe for complete dissolution.

-

Identity Confirmation (Mass Spectrometry): Infuse the prepared stock solution into a mass spectrometer to confirm the molecular weight of Moxonidine-13C,d3 (approximately 245.69 g/mol ).

-

Purity Assessment (LC-MS/MS):

-

Inject a high-concentration solution of the new standard onto your LC-MS/MS system.

-

Monitor for the presence of the unlabeled Moxonidine (M+0) and other potential impurities. The response of the unlabeled analyte should be negligible.

-

Develop a chromatographic method that provides good peak shape and resolution.

-

-

Comparative Analysis (Optional but Recommended): If you have a previously qualified lot of Moxonidine-13C,d3, perform a comparative analysis. Prepare solutions of both the old and new lots at the same concentration and compare their responses. They should be within an acceptable margin of each other.

Experimental Workflow for In-House Qualification

Caption: A streamlined workflow for the in-house qualification of a newly received batch of Moxonidine-13C,d3.

Conclusion: A Commitment to Analytical Excellence

The selection and proper use of a high-quality internal standard like Moxonidine-13C,d3 is fundamental to achieving accurate and reliable bioanalytical data. While several commercial suppliers are available, a discerning researcher must look beyond the catalog listing and delve into the specifics of the provided documentation, particularly the Certificate of Analysis. By implementing a robust procurement strategy and a thorough in-house qualification protocol, you can ensure the integrity of your reference standard and, consequently, the validity of your research findings. This commitment to analytical excellence is paramount in the rigorous and demanding field of drug development.

References

-

Axios Research. Moxonidine-13C-d3. Available at: [Link]

-

Clinivex. Moxonidine-13C-d3. Available at: [Link]

-

Pharmaffiliates. Moxonidine-13C,d3. Available at: [Link]

-

LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]

-

MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Available at: [Link]

-

The NELAC Institute. (2015). Procurement of Standards, Reagents & Reference Materials and Maintaining Proper Traceability. Available at: [Link]

-

Toronto Research Chemicals. (n.d.). TRC – Molecules. Available at: [Link]

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

Sources

- 1. documents.lgcstandards.com [documents.lgcstandards.com]

- 2. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 3. Reference Standards | Pharma Lab & Procurement [gmp-publishing.com]

- 4. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 5. TRC – Molecules [molecules.in]

Demystifying the Certificate of Analysis for Moxonidine-13C,d3: A Critical Guide for Bioanalytical Reliability

Introduction: The Anchor of Quantitative Precision

In the high-stakes environment of regulated bioanalysis, the reliability of your data is only as strong as your reference standards. Moxonidine , a selective imidazoline receptor agonist (I1) used in the treatment of hypertension, presents specific challenges in LC-MS/MS quantification due to its polarity and potential for matrix suppression.

To counteract these effects, Moxonidine-13C,d3 serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS). By co-eluting with the analyte while maintaining a distinct mass signature, it corrects for ionization variability, extraction efficiency, and injection volume errors.

However, simply possessing the vial is insufficient. This guide dissects the Certificate of Analysis (CoA) for Moxonidine-13C,d3, transforming it from a static document into a dynamic tool for experimental design.

The Role of SIL-IS in Bioanalysis

The following diagram illustrates how a properly characterized SIL-IS corrects for matrix effects during the ionization process.

Figure 1: The mechanism of matrix effect compensation using a co-eluting SIL-IS.

Anatomy of the CoA: Critical Parameters

When reviewing the CoA for Moxonidine-13C,d3, four distinct sections dictate your stock solution preparation. Misinterpreting any of these can lead to systematic errors in your calibration curve.

A. Identity and Mass Shift

The "13C,d3" label implies a mass shift of +4 Da relative to the native compound. This shift is designed to move the IS signal beyond the natural isotopic envelope (M+0, M+1, M+2) of the native drug.

| Parameter | Native Moxonidine | Moxonidine-13C,d3 | Impact |

| Formula | Defines the precursor ion (Q1). | ||

| Monoisotopic Mass | ~241.7 Da | ~245.7 Da | +4 Da shift prevents crosstalk from Native |

| Retention Time | Deuterium may cause a slight RT shift (Isotope Effect). |

B. Chemical Purity vs. Isotopic Purity

This is the most common source of confusion.

-

Chemical Purity (CP): The percentage of the material that is chemically Moxonidine (regardless of isotopes). Impurities here are precursors or byproducts.

-

Isotopic Purity (IP) / Enrichment: The percentage of the Moxonidine molecules that actually contain the

and

Critical Risk: If Isotopic Purity is low (e.g., 95%), the remaining 5% might be "d0" (unlabeled) Moxonidine. This unlabeled portion will contribute to the Analyte channel, artificially inflating your calculated concentration (Reverse Contribution).

C. Salt Form and Stoichiometry

Moxonidine is often supplied as a Hydrochloride (HCl) salt to improve stability. The CoA must specify the salt stoichiometry.

-

Free Base MW: ~245.7 (Labeled)

-

Salt MW: ~282.2 (if Monohydrochloride)

Rule: You must weigh the Salt, but calculate concentration based on the Free Base.

Technical Deep Dive: The Cross-Talk Phenomenon

In high-sensitivity assays (e.g., LLOQ < 50 pg/mL), spectral overlap becomes the limiting factor. The CoA helps you predict two types of interference:

-

Forward Interference (Native

IS): High concentrations of native drug (ULOQ) have natural isotopes (M+4) that fall into the IS channel. -

Reverse Interference (IS

Native): The IS contains unlabeled (d0) impurities that fall into the Analyte channel.

Figure 2: Spectral cross-talk pathways. The CoA's "Isotopic Enrichment" parameter quantifies the risk of the right-hand path (IS

Experimental Protocol: Precision Stock Preparation

Objective: Prepare a primary stock solution of Moxonidine-13C,d3 correcting for purity and salt form.

Prerequisites

-

CoA Data:

-

Chemical Purity (

): 98.5% (0.985) -

Salt Form: HCl

-

MW (Salt): 282.15 g/mol

-

MW (Free Base): 245.69 g/mol [1]

-

-

Solvent: Methanol (Moxonidine is freely soluble in methanol).

Step-by-Step Workflow

-

Equilibration: Allow the vial to reach room temperature before opening. Moxonidine salts can be hygroscopic; condensation introduces water weight error.

-

Weighing: Weigh approximately 1.0 mg of the substance into a clean volumetric flask. Record exact weight (

). -

Calculation: Use the Gravimetric Correction Formula to determine the actual Free Base mass.

Example Calculation:

-

Weighed: 1.10 mg

-

Calculation:

-

Result:

-

Dissolution: Add Methanol to volume (e.g., 10 mL) to achieve the target concentration.

- .

Regulatory Validation (FDA/EMA Compliance)[2]

Before using the IS in a study, you must validate the CoA claims experimentally. This is known as User Acceptance Testing (UAT) .

A. IS Interference Check (The "Zero" Sample)

Requirement: The response of the interfering signal in the analyte channel (contributed by the IS) must be

Procedure:

-

Prepare a "Zero Sample" (Blank Matrix + IS at working concentration).

-

Inject n=6 replicates.

-

Measure the area at the Analyte transition (m/z 242

fragment). -

Compare this area to the area of the LLOQ standard.[2]

B. Signal Suppression Check

Requirement: The IS response in the blank matrix should be

C. Isotopic Stability (Exchange)

Deuterium on exchangeable positions (e.g., -NH, -OH) can be lost in protic solvents.

-

Moxonidine Structure Note: The imidazoline ring nitrogens are exchangeable. However, stable labels are typically placed on the methyl group or the carbon backbone.

-

Check: Verify the label position on the CoA. If labels are on the pyrimidine methyl (common for d3), they are stable. If on the imidazoline ring, avoid acidic storage conditions for long durations.

References

-

FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] Link

-

ISO. (2016).[5] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[6] Link

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Technical Whitepaper: Precision Quantitation of Moxonidine via Stable Isotope Dilution

Executive Summary

This technical guide details the mechanistic function and experimental application of Moxonidine-13C,d3 as an internal standard (IS) for the quantitation of Moxonidine in biological matrices. While Moxonidine acts pharmacologically as a selective imidazoline I1 receptor agonist, the "mechanism of action" of its stable isotope-labeled analog, Moxonidine-13C,d3, is strictly analytical. It functions through Isotope Dilution Mass Spectrometry (IDMS) to compensate for matrix effects, extraction inefficiencies, and ionization variability. This guide provides a validated framework for integrating Moxonidine-13C,d3 into LC-MS/MS workflows to ensure regulatory-grade data integrity.

Introduction: The Bioanalytical Challenge

Moxonidine is a centrally acting antihypertensive agent that selectively stimulates imidazoline I1 receptors in the rostral ventrolateral medulla (RVLM), reducing sympathetic nervous system activity.[1][2][3]

Why Precision Matters:

-

Low Dosage: Therapeutic doses are low (0.2–0.4 mg/day), resulting in picogram-level plasma concentrations (Cmax ~1–3 ng/mL).

-

Matrix Complexity: Human plasma contains phospholipids and salts that suppress ionization in Electrospray Ionization (ESI), leading to signal instability.

-

Regulatory Rigor: Pharmacokinetic (PK) and bioequivalence studies require robust reproducibility, which external calibration alone cannot guarantee.

The use of Moxonidine-13C,d3 addresses these challenges by providing a reference signal that mirrors the analyte's physicochemical behavior exactly, neutralizing variability.

The Internal Standard: Moxonidine-13C,d3

The reliability of an internal standard depends on its "isotopic fidelity"—how closely it mimics the analyte without chemically interfering with it.

Chemical Identity[3][4]

-

Analyte: Moxonidine (

)[3] -

Internal Standard: Moxonidine-13C,d3 (

) -

Mass Shift: +4 Da (Daltons).

-

One Carbon-13 (

) atom (+1 Da). -

Three Deuterium (

) atoms (+3 Da). -

Total Shift: Ensures the IS signal (

246) does not overlap with the natural isotopic envelope of the analyte (

-

Structural Integrity

The labeling is typically placed on the methyl group or the imidazoline ring, ensuring the label is stable and not subject to hydrogen-deuterium exchange (HDX) in aqueous buffers.

Analytical Mechanism of Action

The "mechanism" of Moxonidine-13C,d3 is defined by its role in Isotope Dilution Mass Spectrometry (IDMS) . It acts as a dynamic normalizer throughout the analytical workflow.

Mechanism 1: Chromatographic Co-elution

Because Moxonidine-13C,d3 is chemically nearly identical to Moxonidine, they co-elute (emerge from the LC column at the same time).

-

Benefit: Both compounds enter the Mass Spectrometer source simultaneously.

-

Result: They experience the exact same matrix environment at the moment of ionization.

Mechanism 2: Ionization Normalization (Matrix Effect Compensation)

In ESI, co-eluting matrix components (e.g., phospholipids) compete for charge, causing "Ion Suppression."

-

Without IS: Suppression reduces the analyte signal unpredictably, causing errors.

-

With Moxonidine-13C,d3: If the matrix suppresses the analyte signal by 40%, it also suppresses the IS signal by 40%.

-

Calculation: The ratio of Analyte Area to IS Area remains constant, canceling out the error.

Mechanism 3: Extraction Recovery Tracking

Any loss of analyte during sample preparation (e.g., partial recovery in Liquid-Liquid Extraction) is mirrored by the IS.

Visualizing the Mechanism

The following diagram illustrates how Moxonidine-13C,d3 normalizes data against matrix effects.

Figure 1: The Analytical Mechanism of Action. The IS and Analyte experience identical ionization suppression from the matrix. By calculating the ratio of their signals, the suppression effect is mathematically canceled out.

Experimental Protocol: Validated Workflow

This protocol is designed for high-sensitivity quantitation (LLOQ ~10 pg/mL) in human plasma.

Reagents & Preparation

-

Stock Solution: Dissolve Moxonidine-13C,d3 in Methanol to 1 mg/mL.

-

Working IS Solution: Dilute to 50 ng/mL in 50:50 Methanol:Water.

-

Buffer: 10mM Ammonium Acetate (pH 4.5).

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation for cleaner extracts and reduced matrix effects.

-

Aliquot: Transfer 250 µL human plasma into a glass tube.

-

Spike IS: Add 50 µL of Working IS Solution (Moxonidine-13C,d3). Vortex 10s.

-

Note: Spiking before extraction ensures recovery tracking.

-

-

Alkalinize: Add 100 µL saturated Sodium Bicarbonate (

) to ensure the drug is in its non-ionized (organic-soluble) form. -

Extract: Add 3 mL Ethyl Acetate . Vortex vigorously for 5 mins.

-

Separate: Centrifuge at 4000 rpm for 10 mins at 4°C.

-

Evaporate: Transfer organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 150 µL Mobile Phase.

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase:

-

A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

B: Acetonitrile.[4]

-

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 90% B over 3 mins.

MRM Transitions (Quantitation)

The following Multiple Reaction Monitoring (MRM) transitions utilize the stable isotope mass shift.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Moxonidine | 242.1 | 206.1 (loss of HCl) | 25 | 100 |

| Moxonidine-13C,d3 | 246.1 | 210.1 (loss of HCl) | 25 | 100 |

Note: The +4 Da shift is maintained in the fragment ion (206 -> 210), confirming the label is located on the core structure retained during fragmentation.

Validation & Quality Control

A self-validating system requires monitoring the IS response across the entire run.

IS Response Plot

Plot the peak area of Moxonidine-13C,d3 for every sample in the batch.

-

Acceptance Criteria: The IS area should not deviate > ±15% from the mean of the calibration standards.

-

Drift Warning: A systematic decrease in IS area indicates matrix accumulation on the column or source contamination.

Cross-Signal Interference (Crosstalk)

Verify the isotopic purity:

-

Inject Pure IS: Monitor the Analyte transition (242->206). Signal should be < 20% of LLOQ.

-

Inject Pure Analyte (ULOQ): Monitor the IS transition (246->210). Signal should be < 5% of IS response.

Pharmacological Context (Reference)

While the analytical mechanism is the focus of this guide, the biological mechanism drives the need for analysis.

Figure 2: Pharmacological Mechanism of Action.[5] Moxonidine targets central I1 receptors to lower blood pressure.[1][2][3][6][7]

References

-

Moxonidine Pharmacodynamics & Mechanism

-

LC-MS/MS Quantitation of Moxonidine

- Source: Journal of Pharmaceutical and Biomedical Analysis.

-

URL:[Link]

-

Matrix Effect Compensation via Stable Isotopes

-

Moxonidine-13C,d3 Product Specification

-

Strategies for Matrix Effect Elimination

- Source: LCGC (Chromatography Online).

-

URL:[Link]

Sources

- 1. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moxonidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. Moxonidine - Wikipedia [en.wikipedia.org]

- 4. jchr.org [jchr.org]

- 5. droracle.ai [droracle.ai]

- 6. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. waters.com [waters.com]

- 10. theclinivex.com [theclinivex.com]

- 11. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research Applications of Labeled Moxonidine: A Technical Guide

Executive Summary

Moxonidine (4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine) represents a critical tool in neuropharmacology, specifically for distinguishing between Imidazoline Type 1 (I1) receptors and

This guide details the technical application of labeled Moxonidine in early-stage research, focusing on radioligand binding assays, autoradiographic localization, and the elucidation of the unique PC-PLC signaling pathway.

Molecular Pharmacology & Labeling Strategies[2]

The utility of Moxonidine in research hinges on its selectivity profile.[2] Unlike clonidine, Moxonidine exhibits low affinity for

Labeling Chemistry

Two primary isotopes are utilized depending on the experimental resolution required:

| Isotope | Labeling Position | Application | Half-Life |

| Tritium ( | Typically at the imidazoline ring or methyl group | In vitro binding assays, receptor density ( | 12.3 years |

| Carbon-11 ( | O-methyl position (via [ | In vivo PET imaging (Pharmacokinetics/Receptor Occupancy). | 20.4 min |

Expert Insight: For saturation binding assays, [

In Vitro Characterization: Radioligand Binding Assays[4][5][6][7]

The most critical application of labeled Moxonidine is determining the affinity constant (

Experimental Design: The "Masking" Protocol

Because Moxonidine retains residual affinity for

Reagents:

-

Radioligand: [3H]-Moxonidine (Specific Activity: ~60-80 Ci/mmol).

-

-Blocker (Mask): SK&F 86466 or Rauwolscine (10

-

Non-specific Binding Determinant: Phentolamine (10

M) or unlabeled Moxonidine (100

Step-by-Step Protocol

-

Membrane Preparation: Homogenize tissue (e.g., RVLM) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 mins. Repeat wash to remove endogenous ligands.[3]

-

Incubation:

-

Prepare assay tubes containing 100

g membrane protein. -

Add SK&F 86466 (10

M) to all tubes to occlude -

Add increasing concentrations of [3H]-Moxonidine (0.5 nM – 20 nM).

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Note: I1 binding is slow-associating; insufficient time yields underestimated

.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

-

Quantification: Liquid scintillation counting.

Data Analysis Workflow

The following diagram illustrates the logic flow for distinguishing specific I1 binding from non-specific noise.

Caption: Workflow for isolating I1-imidazoline receptor binding parameters using a pharmacological masking strategy.

Ex Vivo Localization: Autoradiography[6][8]

Autoradiography provides spatial resolution, confirming that Moxonidine binding sites align with vasomotor centers rather than general adrenergic nuclei.

Target Validation

-

Primary Target: Rostral Ventrolateral Medulla (RVLM).[4][5][6]

-

Secondary Target: Kidney (Proximal Tubules).

-

Negative Control: Nucleus of the Solitary Tract (NTS) – predominantly

, should show low signal with [3H]-Moxonidine if masked correctly.

Protocol

-

Sectioning: Cryostat sections (10-20

m) of rat brain mounted on gelatin-coated slides. -

Pre-incubation: 30 min in Tris-HCl to remove endogenous imidazolines.

-

Labeling: Incubate with 5 nM [3H]-Moxonidine + 10

M Rauwolscine (to block -

Washing: 2 x 5 min washes in ice-cold buffer, followed by a rapid distilled water dip (removes salt).

-

Exposure: Expose to tritium-sensitive film (e.g., Hyperfilm) for 4-8 weeks.

-

Analysis: Densitometric analysis comparing RVLM optical density vs. background.

Signaling Mechanism Elucidation

Unlike

The PC-PLC Pathway

Research using labeled Moxonidine in PC12 cells (which lack

Caption: The Moxonidine-activated signaling cascade via I1-receptors, distinct from the alpha-2 adrenergic cAMP pathway.

Quantitative Reference Data

The following table summarizes key binding constants derived from [3H]-Moxonidine assays, useful for benchmarking new experiments.

| Receptor Subtype | Tissue Source | Selectivity Ratio (vs I1) | |

| I1-Imidazoline | Bovine RVLM | 4.0 ± 0.5 | - |

| Rat Cortex | 280 ± 30 | ~70-fold | |

| Rat Kidney | >2,000 | >500-fold |

Note: Data represents consensus values from bovine and rat models. Human values typically show similar selectivity profiles.

References

-

Ernsberger, P., et al. (1993). "A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist."[6][7] Cardiovascular Drugs and Therapy.

-

Molderings, G. J., et al. (1993). "Characterization of imidazoline receptors in the bovine adrenal medulla." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Chan, C. K., & Head, G. A. (1996). "Relative importance of central imidazoline receptors for the antihypertensive effects of moxonidine and rilmenidine." Journal of Hypertension.

-

Separovic, D., et al. (1997). "Moxonidine activates a phosphatidylcholine-selective phospholipase C in PC12 cells."[8][9] Journal of Pharmacology and Experimental Therapeutics.

-

Piletz, J. E., et al. (2000). "Imidazoline receptor drug discovery: the I1-imidazoline receptor as a therapeutic target." Expert Opinion on Therapeutic Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Moxonidine? [synapse.patsnap.com]

- 3. Autoradiography [fz-juelich.de]

- 4. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Understanding isotope effects of Moxonidine-13C,d3 in mass spec

Executive Summary

In the high-sensitivity bioanalysis of Moxonidine—a centrally acting antihypertensive requiring quantification at low pg/mL levels—the choice of Internal Standard (IS) is the single most critical variable governing assay robustness. While structural analogs like Clonidine were historically used, they fail to adequately compensate for matrix effects in modern high-throughput LC-MS/MS.

This guide details the physicochemical behavior of Moxonidine-13C,d3 , a hybrid Stable Isotope Labeled (SIL) IS. It explores the "Deuterium Effect" on chromatography, the mass spectral resolution required to avoid chlorine-isotope cross-talk, and provides a validated workflow for integrating this standard into regulated bioanalytical methods.

The Physics of the Hybrid Standard

The "13C,d3" designation represents a strategic engineering balance between isotopic purity , cost , and chromatographic fidelity .

Structural Configuration & Mass Shift

Moxonidine (

-

Three Deuterium atoms (

): Usually on the 2-methyl group of the pyrimidine ring ( -

One Carbon-13 atom (

): Located within the stable pyrimidine ring structure.

Total Mass Shift: +4 Da.

-

Analyte

: -

IS

:

Isotopic Resolution and Chlorine Interference

Moxonidine contains a chlorine atom, which naturally exists as

-

Risk: If a

Da IS (e.g., Moxonidine-d2) were used, the analyte's natural -

Solution: The

Da shift of Moxonidine-13C,d3 places the IS mass (

| Species | Monoisotopic Mass ( | Chlorine Isotope ( | Interference Potential |

| Moxonidine | 242.1 ( | 244.1 ( | None to IS |

| Moxonidine-13C,d3 | 246.1 ( | 248.1 ( | None from Analyte |

The Chromatographic Isotope Effect (CIE)

The most technically demanding aspect of using Moxonidine-13C,d3 is managing the Chromatographic Deuterium Effect . Unlike

Mechanism of the Shift

The

-

Result: The deuterated IS elutes earlier than the non-labeled analyte.

-

The Risk: If the retention time shift (

) is too large, the IS and the analyte may elute in different "matrix zones." If the analyte elutes during a region of ion suppression (e.g., phospholipids) and the IS elutes slightly earlier in a clean region, the IS will not correct for the suppression, leading to under-quantification.

Visualization: The Matrix Effect Disconnect

The following diagram illustrates the danger of excessive

Caption: Schematic of the Chromatographic Isotope Effect where differential elution leads to uncompensated matrix effects.

Mass Spectrometry Dynamics & Transition Selection

To ensure the label is tracked correctly, the Selected Reaction Monitoring (SRM) transitions must be chosen based on the fragmentation pattern.

Fragmentation Pathway

Moxonidine typically fragments via the cleavage of the imidazoline ring or loss of the chlorine/HCl group.

-

Precursor:

-

Primary Product:

201 (Loss of imidazoline fragment

IS Transition Logic:

Since the labels (

-

Analyte Transition:

-

IS Transition:

(Retains +4 shift)

Note: Always verify the exact labeling position from the Certificate of Analysis (CoA). If the d3 is on the imidazoline ring (rare), the label would be lost in this transition.

Experimental Protocol: Method Development & Validation

This protocol ensures the IS performs its function of correcting matrix effects and recovery variations.[3]

Phase 1: Tuning and Transition Verification

-

Infusion: Infuse

solutions of Moxonidine and Moxonidine-13C,d3 separately. -

Cross-Talk Check:

-

Inject IS only -> Monitor Analyte channel (

). Target: -

Inject ULOQ Analyte -> Monitor IS channel (

). Target:

-

Phase 2: Chromatographic Optimization (Mitigating CIE)

The goal is to minimize

-

Column Selection: Use a column with high carbon loading (e.g., C18) but consider C8 or Phenyl-Hexyl phases. Phenyl phases often show reduced deuterium isotope separation compared to C18.

-

Mobile Phase: Avoid pure aqueous starts. A gradient starting at 10-15% organic modifier (Methanol/Acetonitrile) helps collapse the slight hydrophobicity difference.

-

Criteria: The IS peak retention time should be within

minutes of the analyte peak.

Phase 3: Matrix Factor (MF) Evaluation

This is the ultimate test of the IS utility.

-

Extract 6 lots of blank plasma.

-

Spike post-extraction with Analyte (Low QC level) and IS.

-

Compare peak areas to neat solution standards.

-

Calculation:

-

Acceptance: The CV of the IS-Normalized MF across 6 lots must be

. If the IS corrects properly, this ratio should be close to 1.0, even if the absolute Matrix Factor is 0.5 (suppression).

Data Presentation: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| IS Response Drift | Inconsistent Matrix Effect due to | Adjust gradient slope to co-elute IS/Analyte; Switch to Phenyl-Hexyl column. |

| Interference in IS Channel | Analyte concentration too high (Isotopic overlap). | Verify |

| Low IS Recovery | Extraction inefficiency. | The IS must be added before any extraction step (LLE/SPE) to track recovery. |

| Signal "Cross-Talk" | Impure IS standard (contains d0). | Check CoA for isotopic purity ( |

References

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation.[3] (2011).[3][4] Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[3][5] Retrieved from [Link]

- Wang, S., et al. "Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation." Journal of Mass Spectrometry, 2007.

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030.

Sources

Methodological & Application

High-resolution mass spectrometry for Moxonidine-13C,d3 analysis

Application Note: High-Resolution Mass Spectrometry (HRMS) Quantification of Moxonidine using Stable Isotope Dilution (

Executive Summary

This application note details a rigorous protocol for the quantification of Moxonidine in biological matrices (plasma/serum) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). By utilizing a stable isotope-labeled internal standard (Moxonidine-

Chemical Context & Analyte Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical nature of Moxonidine is prerequisite to method design. It is a centrally acting antihypertensive (imidazoline

| Property | Data | Experimental Implication |

| Analyte | Moxonidine | Target Analyte |

| Formula | Contains Chlorine (distinct isotopic pattern) | |

| Exact Mass ( | 242.0803 Da | Requires <5 ppm mass accuracy window |

| Internal Standard | Moxonidine- | Mass shift of +4.02 Da (approx |

| pKa | ~7.1 - 7.4 (Basic) | Ionizes well in ESI(+); Retention depends on pH |

| LogP | ~1.5 | Moderately polar; suitable for RP-LC or HILIC |

| Solubility | Methanol, Ethyl Acetate | Efficient recovery with Liquid-Liquid Extraction (LLE) |

The Role of High-Resolution MS

Moxonidine contains a chlorine atom, resulting in a characteristic 3:1 isotopic ratio (

Experimental Workflow Visualization

The following diagram outlines the critical path from sample preparation to data processing.

Caption: Step-by-step workflow for Moxonidine quantification, emphasizing the integration of the Internal Standard (IS) prior to extraction to normalize recovery variances.

Detailed Protocols

Protocol 4.1: Sample Preparation (Alkaline Liquid-Liquid Extraction)

Rationale: Moxonidine is basic (pKa ~7.4).[4] Adjusting the sample pH to ~9.0 suppresses ionization, rendering the molecule neutral and driving it into the organic phase. This yields cleaner extracts than protein precipitation.

-

Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.

-

IS Spike: Add 20 µL of Moxonidine-

working solution (e.g., 100 ng/mL in methanol). Vortex for 10 sec. -

Alkalization: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Vortex gently.

-

Extraction: Add 1.0 mL of Ethyl Acetate .

-

Agitation: Shake/tumble for 10 minutes at room temperature.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the supernatant (organic layer) to a fresh tube.

-

Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and centrifuge.

Protocol 4.2: LC-HRMS Instrument Conditions

Rationale: A high-pH resistant C18 column is selected to improve the retention and peak shape of the basic Moxonidine molecule.

Chromatography (UHPLC):

-

Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 0.35 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

4.0 min: 90% B

-

5.0 min: 90% B

-

5.1 min: 5% B

-

7.0 min: Stop (Re-equilibration)

-

-

Column Temp: 40°C.

Mass Spectrometry (Orbitrap/Q-TOF):

-

Source: Heated Electrospray Ionization (HESI/ESI) Positive Mode.

-

Spray Voltage: 3500 V.

-

Scan Mode: Parallel Reaction Monitoring (PRM) or Full Scan (if sensitivity allows). PRM is preferred for lower LOQ.

-

Resolution: 35,000 or 70,000 (FWHM at m/z 200).

-

Isolation Window: 1.5 m/z (isolates precursor).

-

Precursor Ions:

-

Moxonidine: 242.0803 (

) -

Moxonidine-

: ~246.09 (Exact mass depends on specific labeling positions).

-

Validation Framework (Self-Validating Logic)

To ensure "Trustworthiness" (Part 2 of requirements), the method must demonstrate it is under control.

Isotopic Contribution & Cross-Talk

Because Chlorine has a heavy isotope (

-

Test: Inject a high concentration of Native Moxonidine (ULOQ) and monitor the IS channel.

-

Requirement: The response in the IS channel must be < 5% of the IS response in the LLOQ sample.

-

Logic: The M+4 isotope of native Moxonidine is naturally very low abundance (

is +2, so M+4 requires

Matrix Factor (MF) Calculation

HRMS is less susceptible to background noise but equally susceptible to ion suppression.

-

IS Normalized MF:

. This value should be close to 1.0 (0.85 - 1.15), proving the IS tracks the analyte perfectly through the suppression zones.

Deuterium Exchange Check

Critical Warning: If the deuterium labels are on exchangeable protons (e.g., -NH), they will swap with solvent H within minutes.

-

Verification: Incubate the IS in the reconstitution solvent for 24 hours. Inject at T=0 and T=24h.

-

Pass Criteria: No drop in the M+4 signal intensity or appearance of M+3/M+2 peaks. Note: Commercial Moxonidine-d3 usually labels the methyl/methoxy groups, which are stable.

Troubleshooting & Optimization Logic

Caption: Decision tree for diagnosing sensitivity loss, focusing on pKa-dependent extraction and instrument calibration.

References

-

Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Rudolph, M., et al. (1992).[6] Determination of moxonidine in plasma by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (Foundational reference for Moxonidine extraction properties).

-

Zhao, L., et al. (2006).[7] Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (Establishes LC-MS baselines).

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Complementary regulatory standard).[8]

Sources

- 1. Moxonidine | 75438-57-2 [chemicalbook.com]

- 2. Moxonidine - Wikipedia [en.wikipedia.org]

- 3. jchr.org [jchr.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. theclinivex.com [theclinivex.com]

UPLC-MS/MS Assay for Moxonidine in Human Plasma using a Stable Isotope Labeled Internal Standard

Abstract & Scope

This technical guide details a robust, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Moxonidine in human plasma. Designed to support pharmacokinetic (PK) and bioequivalence studies, this assay achieves a Lower Limit of Quantification (LLOQ) of 20 pg/mL .

The protocol utilizes Moxonidine-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction variability. Sample preparation is performed via Liquid-Liquid Extraction (LLE) under alkaline conditions, ensuring high recovery and extract cleanliness.

Introduction & Scientific Rationale

Pharmacology and Analytical Challenge

Moxonidine is a centrally acting antihypertensive agent and a selective agonist at the imidazoline I1 receptor.[1][2][3][4] It is a polar, basic compound (pKa ~7.4) with low therapeutic plasma concentrations (Cmax ~1-3 ng/mL following a 0.2 mg dose).

-

Challenge: The low circulating levels require an assay with picogram-level sensitivity.

-

Polarity: Its polarity makes retention on standard C18 columns challenging without ion-pairing reagents or specific buffer systems.

-

Matrix Effects: Plasma phospholipids can suppress ionization, necessitating a clean extraction technique.

The Role of the Internal Standard (SIL-IS)

While structural analogs like Clonidine have been used, they do not perfectly track the ionization suppression or extraction efficiency of Moxonidine. This protocol mandates Moxonidine-d4 (deuterated on the imidazoline ring).

-

Co-elution: The SIL-IS co-elutes with the analyte, experiencing the exact same matrix environment at the electrospray source.

-

Compensation: It automatically corrects for signal variation due to evaporation, injection volume, and ionization efficiency.

Experimental Design Strategy

The method relies on three pillars of bioanalytical integrity:

-

Alkaline LLE: Basification with NaHCO3 suppresses the ionization of the basic amine, driving Moxonidine into the organic phase (Ethyl Acetate).

-

UPLC Separation: A sub-2-micron C18 column provides high peak capacity, separating the analyte from early-eluting polar interferences.

-

Positive ESI-MS/MS: Protonated precursors [M+H]+ are fragmented to specific product ions for high selectivity.

Workflow Visualization

Figure 1: Analytical workflow from sample preparation to data analysis.

Materials & Reagents

| Category | Item | Specification |

| Standards | Moxonidine Reference Std | >99% Purity |

| Moxonidine-d4 (IS) | >98% Isotopic Purity | |

| Solvents | Acetonitrile (ACN) | LC-MS Grade |

| Methanol (MeOH) | LC-MS Grade | |

| Ethyl Acetate | HPLC Grade | |

| Water | Milli-Q / LC-MS Grade | |

| Additives | Ammonium Acetate | Molecular Biology Grade |

| Formic Acid | LC-MS Grade | |

| Sodium Bicarbonate (NaHCO3) | AR Grade | |

| Matrix | Human Plasma | K2EDTA (Drug-free) |

Instrumentation & Conditions

Liquid Chromatography (UPLC)

-

System: Waters ACQUITY UPLC H-Class (or equivalent)

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Rationale: The BEH particle allows high pH stability (though we use neutral pH here) and excellent peak shape for bases.

-

-

Column Temp: 40°C

-

Sample Temp: 10°C

-

Injection Volume: 5-10 µL

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water (pH ~6.8)

-

B: Acetonitrile

Gradient Program:

| Time (min) | Flow (mL/min) | %A | %B | Curve |

|---|---|---|---|---|

| 0.00 | 0.40 | 90 | 10 | Initial |

| 0.50 | 0.40 | 90 | 10 | 6 |

| 2.50 | 0.40 | 10 | 90 | 6 |

| 3.00 | 0.40 | 10 | 90 | 6 |

| 3.10 | 0.40 | 90 | 10 | 1 |

| 4.00 | 0.40 | 90 | 10 | 1 |

Mass Spectrometry (MS/MS)

-

System: Sciex QTRAP 5500 / 6500+ or Waters Xevo TQ-XS

-

Ionization: Electrospray Ionization (ESI), Positive Mode[5]

-

Scan Type: Multiple Reaction Monitoring (MRM)[6]

Source Parameters (Typical for Sciex):

-

Curtain Gas (CUR): 30 psi

-

Collision Gas (CAD): Medium

-

IonSpray Voltage (IS): 5500 V

-

Temperature (TEM): 500°C

-

Ion Source Gas 1 (GS1): 50 psi

-

Ion Source Gas 2 (GS2): 50 psi

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Role |

|---|---|---|---|---|---|

| Moxonidine | 242.1 | 206.1 | 70 | 25 | Quantifier |

| 242.1 | 199.1 | 70 | 35 | Qualifier |

| Moxonidine-d4 | 246.1 | 210.1 | 70 | 25 | Internal Standard |

Note: The transition 242.1 -> 206.1 corresponds to the loss of HCl (36 Da), a characteristic fragmentation for chlorinated imidazolines.

Sample Preparation Protocol

This protocol uses Liquid-Liquid Extraction (LLE) . It is superior to protein precipitation for this assay because it removes phospholipids that cause matrix effects.

Step-by-Step Procedure:

-

Thawing: Thaw plasma samples at room temperature and vortex gently.

-

Aliquot: Transfer 250 µL of plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 25 µL of Moxonidine-d4 working solution (e.g., 50 ng/mL in 50% MeOH). Vortex for 10 seconds.

-

Basification: Add 50 µL of saturated Sodium Bicarbonate (NaHCO3) solution.

-

Critical Step: This adjusts the pH to >8.0, ensuring Moxonidine is in its non-ionized free base form, maximizing extraction efficiency into the organic solvent.

-

-

Extraction: Add 1.5 mL of Ethyl Acetate.

-

Mixing: Vortex vigorously for 5 minutes or use a reciprocating shaker.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer 1.2 mL of the upper organic layer (supernatant) to a clean glass tube. Avoid disturbing the interface.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (90:10 Buffer:ACN). Vortex for 1 minute.

-

Clarification: Centrifuge at 10,000 rpm for 5 minutes to remove any particulates. Transfer to UPLC vials.

Method Validation Parameters

Validation should follow FDA or EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity

-

Range: 20 pg/mL to 5000 pg/mL.

-

Weighting: 1/x² linear regression.

-

LLOQ: 20 pg/mL (Signal-to-Noise ratio > 10:1).

Accuracy & Precision

| Level | Concentration (pg/mL) | Intra-day CV (%) | Accuracy (%) |

| LLOQ | 20 | < 15.0 | 85-115 |

| LQC | 60 | < 10.0 | 90-110 |

| MQC | 2000 | < 8.0 | 90-110 |

| HQC | 4000 | < 5.0 | 90-110 |

Recovery & Matrix Effect

-

Extraction Recovery: Should be consistent (>70%) across LQC, MQC, and HQC levels.

-

Matrix Factor: The IS-normalized matrix factor should be close to 1.0 (0.9 - 1.1), indicating the SIL-IS is effectively compensating for any suppression.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Column clogging from plasma particulates. | Ensure high-speed centrifugation after reconstitution.[7] Use a pre-column filter. |

| Low Sensitivity | Incorrect pH during extraction. | Check NaHCO3 solution. Ensure pH > 8.0 before adding ethyl acetate. |

| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Acetate concentration is at least 5-10 mM. |

| Carryover | Adsorption to injector needle. | Use a needle wash with high organic content (e.g., ACN:MeOH:Water:Formic Acid). |

References

-

Rudolph, M. (2020). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration (FDA).

-

Zhao, L., Ding, L., & Wei, X. (2006).[4][8] Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 989-994.

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

-

Cayman Chemical. (2022).[3] Moxonidine Product Information & Solubility.

-

MedChemExpress. (2023). Moxonidine-d4 (Internal Standard) Product Overview.

Sources

- 1. jchr.org [jchr.org]

- 2. rjptonline.org [rjptonline.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mjcce.org.mk [mjcce.org.mk]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: Mitigation of Matrix Effects in the LC-MS/MS Analysis of Moxonidine using Stable Isotope Dilution

Abstract

The quantification of Moxonidine in biological fluids by LC-MS/MS is frequently compromised by ion suppression arising from endogenous phospholipids. This application note details a robust protocol for mitigating these matrix effects. Unlike generic protein precipitation (PPT) methods, this guide advocates for Liquid-Liquid Extraction (LLE) using ethyl acetate to physically remove matrix interferences. Furthermore, it details the validation of Moxonidine-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) to compensate for residual ionization competition, ensuring compliance with FDA and EMA bioanalytical guidelines.

Introduction & Analytical Challenges

Moxonidine is a selective agonist at imidazoline

However, ESI is highly susceptible to Matrix Effects (ME) . In plasma analysis, glycerophosphocholines (phospholipids) co-elute with analytes, competing for charge on the surface of ESI droplets. Because Moxonidine is often analyzed in the positive ion mode (ESI+), it competes directly with these abundant, positively charged endogenous lipids.

The Solution: Orthogonal Defense

-

Sample Preparation: Shift from Protein Precipitation (which leaves phospholipids in the sample) to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) to remove the source of suppression.

-

Internal Standardization: Use Moxonidine-d4. Because it is chemically identical (save for mass), it co-elutes with the analyte and experiences the exact same suppression event, mathematically normalizing the error.

Mechanism of Ion Suppression

The following diagram illustrates the "Charge Competition Model," explaining why the labeled standard is effective.

Figure 1: Mechanism of Ion Suppression in ESI. Phospholipids monopolize the droplet surface, preventing Moxonidine ionization. The SIL-IS tracks this suppression perfectly.

Experimental Protocol

Materials & Reagents

-

Analyte: Moxonidine Reference Standard.

-

Internal Standard: Moxonidine-d4 (Deuterated).

-

Extraction Solvent: Ethyl Acetate (HPLC Grade). Note: Ethyl acetate is chosen over acetonitrile (PPT) because phospholipids have poor solubility in ethyl acetate, remaining in the aqueous waste layer.

-

Buffer: 10mM Ammonium Acetate (pH adjusted to 8.5 with Ammonia). High pH ensures Moxonidine is uncharged (free base), improving extraction efficiency into the organic layer.

Sample Preparation (Liquid-Liquid Extraction)

This protocol yields cleaner extracts than protein precipitation.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

Spike: Add 20 µL of Moxonidine-d4 working solution (e.g., 50 ng/mL).

-

Alkalinize: Add 100 µL of 100mM Ammonium Carbonate (pH 9.0). Critical Step: This drives the analyte to its neutral state.

-

Extract: Add 2.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer the supernatant (organic top layer) to a clean tube. Avoid the interface (lipids/proteins).

-

Dry: Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 150 µL of Mobile Phase (90% Aqueous).

LC-MS/MS Conditions

Chromatography:

-

Column: C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6mm, 3.5 µm).

-

Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Flow Rate: 0.6 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial Hold |

| 1.00 | 10 | Divert to Waste (Salt removal) |

| 1.10 | 80 | Ramp (Elute Analyte) |

| 3.00 | 80 | Hold |

| 3.10 | 10 | Re-equilibrate |

| 5.00 | 10 | End Run |

Mass Spectrometry (MRM Parameters):

-

Ionization: ESI Positive Mode.

-

Source Temp: 450°C.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Moxonidine | 242.1 | 171.1 | 25 |

| Moxonidine-d4 | 246.1 | 175.1 | 25 |

Note: Transitions must be tuned for the specific lot of internal standard, as labeling positions may vary.

Matrix Effect Assessment Protocol

To validate the method according to FDA/EMA guidelines, you must quantify the Matrix Factor (MF) .[4] Do not rely solely on recovery; you must isolate the suppression effect.

The Matuszewski Method (Post-Extraction Spike)

Prepare three sets of samples:

-

Set A (Neat Standard): Analyte/IS in pure mobile phase.

-

Set B (Post-Extraction Spike): Blank plasma extracted first, then spiked with Analyte/IS.

-

Set C (Pre-Extraction Spike): Plasma spiked with Analyte/IS, then extracted (Standard QC).

Calculation Logic

-

Absolute Matrix Effect (ME):

-

Result < 100% indicates Ion Suppression.

-

Result > 100% indicates Ion Enhancement.

-

-

IS-Normalized Matrix Factor (MF):

Workflow Diagram

Figure 2: Workflow for determining the IS-Normalized Matrix Factor. This must be performed on at least 6 different lots of plasma.[5]

Results & Discussion

Acceptance Criteria

According to FDA Bioanalytical Method Validation Guidance (2018):

-

The IS-Normalized Matrix Factor must have a Coefficient of Variation (CV) ≤ 15% across 6 different lots of plasma (including hemolyzed and lipemic lots).

-

The absolute matrix effect does not need to be 100%, but it must be consistent (reproducible) and corrected by the IS.

Expected Outcomes

-

Protein Precipitation (PPT): Typically shows high suppression (ME ≈ 40-60%) and high variability (CV > 15%). Phospholipids elute continuously, causing "drifting" baselines.

-

Liquid-Liquid Extraction (LLE): With the protocol above, expect ME ≈ 85-95% (minimal suppression) and CV < 5%. The ethyl acetate extraction excludes the polar phospholipids.

Troubleshooting

If the IS-Normalized MF fails (CV > 15%):

-

Check Retention Time: Does the d4 standard elute exactly with the analyte? If the deuterium isotope effect causes separation, the correction will fail.

-

Phospholipid Check: Monitor m/z 184 (Phosphatidylcholine head group) to see if lipids are co-eluting with Moxonidine. If so, extend the gradient or switch to a Phenyl-Hexyl column for different selectivity.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]

- Rudolph, M., et al. (2004). Determination of moxonidine in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for LLE extraction efficiency).

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-b-f.eu [e-b-f.eu]

- 5. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Moxonidine-13C,d3 Recovery from Plasma

Welcome to the technical support center for the bioanalysis of Moxonidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of Moxonidine-13C,d3 from plasma samples. As a stable isotope-labeled internal standard, consistent and high recovery of Moxonidine-13C,d3 is paramount for accurate quantification of Moxonidine in pharmacokinetic and bioequivalence studies.

Understanding the Analyte: Moxonidine

Moxonidine is a centrally acting antihypertensive agent.[1][2] From a bioanalytical perspective, its chemical properties dictate the extraction strategy. Moxonidine is a low molecular weight, basic, and polar drug.[3] These characteristics are crucial when developing an effective sample preparation method.

| Property | Value | Source |

| Chemical Formula | C9H12ClN5O | [4] |

| Molar Mass | 241.68 g·mol−1 | [4] |

| Nature | Basic, polar drug | [3] |

| Protein Binding | 7.2–10% | [4] |

| Moxonidine-13C,d3 Formula | C8¹³CH9D3ClN5O | [5] |

| Moxonidine-13C,d3 Molar Mass | 245.69 g/mol | [5] |

Troubleshooting Guide: Improving Recovery

This section is structured in a question-and-answer format to directly address common challenges encountered during the extraction of Moxonidine-13C,d3 from plasma.

Q1: My recovery of Moxonidine-13C,d3 is low and inconsistent. What are the likely causes?

Low and variable recovery is a common issue in bioanalysis and can stem from multiple factors.[6] Since Moxonidine-13C,d3 is chemically identical to Moxonidine (apart from the isotopic labeling), it should behave similarly during extraction. Therefore, troubleshooting its recovery will also improve the recovery of the parent drug. The primary areas to investigate are:

-

Suboptimal Sample Pre-treatment: Plasma is a complex matrix. Inadequate pre-treatment can lead to poor extraction efficiency.

-

Inefficient Extraction Method: The chosen Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol may not be optimized for Moxonidine's properties.

-

Analyte Instability: Moxonidine could be degrading during sample handling, storage, or processing.

-

Internal Standard (IS) Issues: Problems with the IS stock solution or its addition to the sample can mimic low recovery.[7]

Q2: How can I optimize my Solid-Phase Extraction (SPE) protocol for better recovery?

SPE is a common and effective technique for extracting Moxonidine from plasma.[3][8] However, each step needs to be carefully optimized.

The Causality Behind the Steps: The goal of SPE is to selectively retain the analyte on a solid sorbent while matrix components are washed away, followed by elution of the purified analyte. For a basic compound like Moxonidine, a cation exchange or a polymeric reversed-phase sorbent is often effective.

Below is a troubleshooting workflow and a detailed protocol.

Detailed SPE Protocol:

-

Sorbent Selection: For a basic compound like Moxonidine, consider mixed-mode cation exchange cartridges or polymeric reversed-phase cartridges (e.g., Agilent Bond Elut Plexa).

-

Sample Pre-treatment: Dilute 0.5 mL of plasma with 0.5 mL of water or a weak acid like 2% phosphoric acid. This reduces viscosity and ensures Moxonidine is protonated (positively charged) for better binding to cation exchange sorbents.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent.

-

Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

Washing:

-

Wash with 1 mL of water to remove salts and polar interferences.

-

Wash with 1 mL of 5% methanol in water to remove less polar interferences. This step is crucial for reducing matrix effects.

-

-

Elution: Elute Moxonidine with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on Moxonidine, releasing it from the sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis.

Q3: When should I consider Liquid-Liquid Extraction (LLE), and how can I optimize it?

LLE is another powerful technique for sample clean-up, particularly when dealing with matrix effects.[9] It works on the principle of partitioning the analyte between two immiscible liquid phases. For Moxonidine, which is a basic compound, adjusting the pH of the aqueous plasma sample is key.

The Causality Behind the Steps: By making the plasma sample basic (pH > 9), Moxonidine is deprotonated, making it less polar and more soluble in an organic extraction solvent. Endogenous interferences can be left behind in the aqueous phase.

Detailed LLE Protocol:

-

Sample Preparation: To 0.5 mL of plasma, add the Moxonidine-13C,d3 internal standard.

-

pH Adjustment: Add a basic buffer, such as sodium hydrogen carbonate, to raise the sample pH above 9.[10] This neutralizes the charge on Moxonidine, increasing its affinity for the organic solvent.

-

Extraction: Add 3-5 mL of an appropriate organic solvent (see table below). Ethyl acetate is a commonly used solvent for this purpose.[10][11]

-

Mixing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough partitioning.

-

Phase Separation: Centrifuge at 4000 rpm for 5-10 minutes to achieve clear separation of the aqueous and organic layers.[3]

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Dry-down and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

| Solvent | Polarity Index | Notes |

| Ethyl Acetate | 4.4 | Good choice for Moxonidine, commonly used.[10] |

| Methyl tert-butyl ether (MTBE) | 2.5 | Less polar, can offer different selectivity. |

| Dichloromethane | 3.1 | Denser than water (bottom layer), can be more selective but has safety concerns. |

Q4: Could the stability of Moxonidine-13C,d3 be affecting my recovery?

While Moxonidine is generally stable, its stability under your specific experimental conditions should be verified.[12]

-

Bench-Top Stability: Allow plasma samples (spiked with Moxonidine-13C,d3) to sit at room temperature for varying durations (e.g., 4, 8, 24 hours) before extraction. A significant decrease in response over time indicates degradation. Moxonidine has been shown to be stable for at least 6 hours at ambient temperature.[3]

-

Freeze-Thaw Stability: Subject spiked plasma samples to multiple freeze-thaw cycles (e.g., from -70°C to room temperature). Analyze the samples after each cycle to check for degradation. Moxonidine is generally stable for at least four freeze-thaw cycles.[3]

-

Thermal Stability: Moxonidine is thermally stable up to approximately 88°C.[13] Ensure that any heating steps in your sample preparation (e.g., evaporation) do not exceed this temperature.

If instability is detected, minimize the time samples spend at room temperature and reduce the number of freeze-thaw cycles.

Q5: I'm observing significant matrix effects. How can I mitigate them?

Matrix effects, caused by co-eluting endogenous components from the plasma, can suppress or enhance the ionization of Moxonidine-13C,d3, leading to inaccurate results.[3]

-

Improve Clean-up: The most effective way to reduce matrix effects is to improve the sample clean-up.

-

In SPE , add a more rigorous wash step (e.g., with a slightly stronger organic solvent mix) to remove more interferences before elution.

-

In LLE , consider a back-extraction step. After the initial extraction into the organic phase, you can back-extract the Moxonidine into an acidic aqueous phase, leaving neutral and acidic interferences in the organic layer. Then, re-basify the aqueous phase and extract again into a fresh organic solvent.

-

-

Chromatographic Separation: Adjust your LC method to better separate Moxonidine from the interfering matrix components.

-

Dilution: A simple "dilute-and-shoot" approach, while not providing clean-up, can sometimes dilute the matrix components to a level where they no longer cause significant ion suppression.

Frequently Asked Questions (FAQs)